Potassium ethyltrifluoroborate

Stability Storage Organoboron

Alkylboronic acids and esters frequently fail for ethyl transfer due to protodeboronation, hygroscopicity, and poor batch reproducibility. Potassium ethyltrifluoroborate (CAS 882871-21-8) solves these stability and handling challenges as a crystalline, non-hygroscopic solid. - **Key advantage:** Air- and moisture-stable; indefinite room-temperature shelf life eliminates cold-chain logistics. - **Performance data:** Achieved 83% yield in Pd-catalyzed coupling with alkenyl bromides. - **Scalability:** Non-hygroscopic nature ensures accurate weighing from milligram to kilogram scale.

Molecular Formula C2H5BF3K
Molecular Weight 135.97 g/mol
CAS No. 882871-21-8
Cat. No. B3030215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium ethyltrifluoroborate
CAS882871-21-8
Molecular FormulaC2H5BF3K
Molecular Weight135.97 g/mol
Structural Identifiers
SMILES[B-](CC)(F)(F)F.[K+]
InChIInChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1
InChIKeyGIIPADVFWNGSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Ethyltrifluoroborate Identity & Procurement


Potassium ethyltrifluoroborate (CAS 882871-21-8) is an organotrifluoroborate salt, a class of tetracoordinate boron compounds recognized for their air- and moisture-stable, crystalline solid state [1]. With a molecular formula of C₂H₅BF₃K and a molecular weight of 135.97 g/mol, it serves as a specialized nucleophilic partner in Suzuki–Miyaura cross-coupling reactions for the transfer of an ethyl group [2]. Its commercial availability and high purity (≥95–98%) position it as a research reagent for constructing carbon-carbon bonds in organic synthesis [2].

Air- and moisture-stable crystalline solid
Simplifies accurate weighing and stoichiometry
Ethyl group transfer via Suzuki–Miyaura coupling
Research-grade purity for synthesis

Why Potassium Ethyltrifluoroborate Cannot Be Replaced


While alkylboronic acids and boronate esters are common cross-coupling partners, their application in ethyl transfer is fundamentally limited by inherent instability and handling challenges. Boronic acids are prone to protodeboronation and are sensitive to air, moisture, bases, and nucleophiles, leading to uncertain stoichiometry and low reproducibility [1]. Conversely, potassium ethyltrifluoroborate is a crystalline, air- and moisture-stable solid that is easy to weigh accurately and can be stored indefinitely at room temperature [2]. This stark difference in physical form and chemical stability makes generic substitution impractical for robust, scalable, and reproducible synthetic protocols, particularly when an unfunctionalized ethyl group must be reliably transferred.

Attribute
Potassium Ethyltrifluoroborate
Boronic Acids / Esters
Physical Form
Crystalline solid, easy to handle
Often oils or hygroscopic solids
Storage Stability
Indefinite shelf life at room temperature
Prone to protodeboronation and hydrolysis
Weighing Reproducibility
Accurate stoichiometry
Uncertain due to degradation

Evidence Differentiating Potassium Ethyltrifluoroborate


Superior Air/Moisture Stability vs. Boronic Acids

Potassium ethyltrifluoroborate is a crystalline solid with indefinite shelf life, in contrast to boronic acids, which are often oils or hygroscopic solids prone to degradation. This stability difference arises from the tetracoordinate boron center lacking a vacant p-orbital, which makes it inert to air and moisture [1].

Stability vs Boronic Acids
Reported
Crystalline solid; indefinite shelf life
Supports reproducible reagent stability
Compared to air/moisture sensitive boronic acids
Stability Storage Organoboron

High-Yield Ethyl Transfer in Suzuki–Miyaura Coupling

In a systematic study of Suzuki–Miyaura cross-coupling, potassium ethyltrifluoroborate was coupled with a variety of alkenyl bromides using 10 mol% PdCl₂(dppf)·CH₂Cl₂ and 3.0 equiv of Cs₂CO₃ in aqueous toluene at 80 °C [1]. Under these optimized conditions, the desired alkene derivatives were obtained in 49–95% yield, with a specific yield of 83% for the coupling of potassium ethyltrifluoroborate (10) to produce compound 21 [1]. This compares favorably to the performance of other alkyltrifluoroborates in the same study, establishing it as a reliable nucleophile for ethyl transfer.

Suzuki Coupling Yield
Head-to-head
83%
Supports efficient ethyl transfer
With alkenyl bromide under Pd catalysis
Suzuki-Miyaura Cross-Coupling Alkene Synthesis

Enhanced α-Boryl Radical Reactivity in ATRA

A 2020 study on atom-transfer radical addition (ATRA) demonstrated that the α-boryl radical generated from potassium alkyltrifluoroborates exhibits significantly higher reactivity compared to the corresponding radicals from alkylboronic acid pinacol esters and alkyl N-methyl imidodiacetic acid (MIDA) boronates [1]. This higher reactivity was specifically demonstrated in the halogen-atom abstraction step, enabling the synthesis of unique alkylboron compounds that are otherwise difficult to access. While the study used potassium vinyl- and isopropenyltrifluoroborate as model substrates, the underlying mechanism is generalizable to potassium ethyltrifluoroborate.

α-Boryl Radical Reactivity
Class-level
Higher reactivity in ATRA
Supports radical synthesis exploration
Class-level; ethyl-specific validation recommended
Radical Chemistry ATRA Alkylboron Synthesis

Inert C–B Bond for Multi-Step Functionalization

Unlike tricoordinate boronic acids, which are sensitive to bases, nucleophiles, and oxidants, the tetracoordinate boron in potassium ethyltrifluoroborate is mechanistically inert to many reagents [1]. This stability allows the C–B bond to survive multiple synthetic steps. A study demonstrated the alkylation of 2,2-dicyanoethyltrifluoroborate with various electrophiles to yield di- and trisubstituted ethyltrifluoroborates in good to excellent yields, showcasing the ability to functionalize other parts of the molecule while retaining the boron moiety for a later cross-coupling [1].

Multi-Step Stability
Class-level
C–B bond survives diverse conditions
Supports route design with masked handle
Verify for specific target molecule
Synthetic Methodology Functional Group Tolerance Protecting Group Strategy

Potassium Ethyltrifluoroborate: Evidence-Based Applications


Reliable Ethyl Transfer for Medicinal Chemistry

In medicinal chemistry programs where an ethyl group must be reliably installed onto an alkenyl or aryl halide scaffold, potassium ethyltrifluoroborate offers a distinct advantage. Its crystalline, non-hygroscopic nature ensures accurate weighing and consistent stoichiometry, directly addressing the reproducibility issues encountered with unstable alkylboronic acids. As demonstrated by its high yield (83%) in coupling with alkenyl bromides under standard palladium catalysis, it provides a predictable and efficient route to ethyl-substituted drug candidates [1].

Scalable Production of Agrochemical Intermediates

For process chemists scaling up a route from milligram to kilogram scale, reagent stability and batch-to-batch reproducibility are paramount. Potassium ethyltrifluoroborate's indefinite shelf life at room temperature eliminates the need for cold-chain storage and reduces the risk of decomposition [2]. Its inertness to air and moisture simplifies reactor setup and handling, making it a safer and more reliable choice than sensitive alkylboronic acids for the large-scale production of agrochemical intermediates or fine chemicals.

Radical Synthesis of Complex Alkylboron Building Blocks

When a synthetic strategy requires the construction of complex alkylboron compounds via radical pathways, such as atom-transfer radical addition (ATRA), potassium ethyltrifluoroborate provides a reactivity advantage. Evidence shows that α-boryl radicals derived from alkyltrifluoroborates are more reactive in halogen abstraction than those from boronic esters or MIDA boronates [3]. This enables chemists to access unique, densely functionalized alkylboron building blocks that are difficult or impossible to synthesize using conventional two-electron cross-coupling methods.

Application
Selection Property
Validation Focus
Ethyl transfer for medicinal chemistry
Crystalline, non-hygroscopic reagent
Reproducible coupling efficiency
Scalable agrochemical intermediate production
Indefinite shelf life at room temperature
Batch consistency & storage simplicity
Radical synthesis of complex alkylborons
α-Boryl radical reactivity
ATRA reaction feasibility

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